
(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride: is a chemical compound with the molecular formula C13H22Cl2N2O. It is a solid substance that is typically stored at low temperatures to maintain its stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride involves several steps. The starting material is typically a cyclohexyl derivative, which undergoes a series of reactions to introduce the methoxypyridinyl group and the methanamine moiety. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular mechanisms .
Medicine: In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on certain diseases or conditions, although more research is needed to fully understand its medical potential .
Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of (1-(5-Methoxypyridin-2-yl)cyclohexyl)methanamine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and influence cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine: The non-dihydrochloride form of the compound.
[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness: The dihydrochloride form of [1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine is unique due to its enhanced stability and solubility. These properties make it more suitable for certain applications compared to its non-dihydrochloride counterparts .
Propriétés
IUPAC Name |
[1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-11-5-6-12(15-9-11)13(10-14)7-3-2-4-8-13;;/h5-6,9H,2-4,7-8,10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODWKCBTKKUTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCCCC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
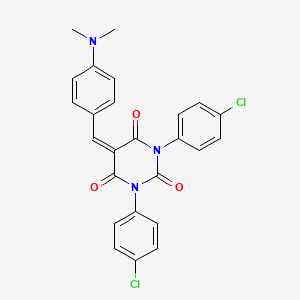
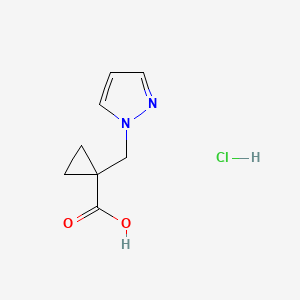
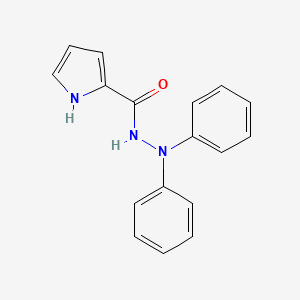
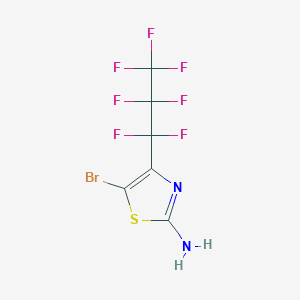
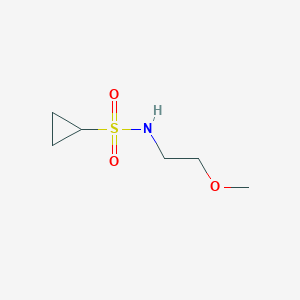
![N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2900533.png)

![(2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]prop-2-en-1-one](/img/structure/B2900537.png)

![4-tert-butyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2900540.png)
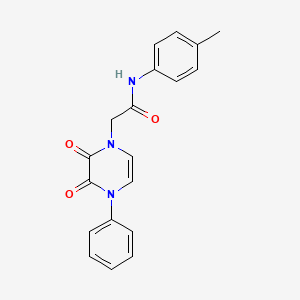
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-phenethylurea](/img/structure/B2900545.png)
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2900546.png)
